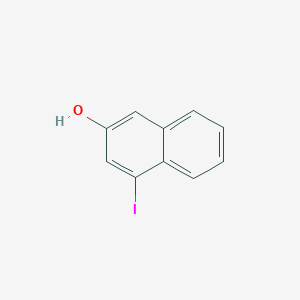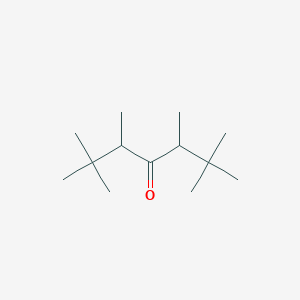
N-o-トリルグアニジン塩酸塩
概要
説明
N-o-tolyl-guanidine hydrochloride: is a chemical compound with the molecular formula C8H12ClN3 . It is a white crystalline solid widely used in organic synthesis, pharmaceuticals, and the rubber industry due to its strong nucleophilicity and basicity . This compound plays a crucial role as a catalyst, intermediate, and reagent in various chemical reactions.
科学的研究の応用
N-o-tolyl-guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of rubber and other polymers
作用機序
Target of Action
N-o-tolyl-guanidine hydrochloride is a guanidine derivative .
Biochemical Pathways
The biochemical pathways affected by N-o-tolyl-guanidine hydrochloride are currently unknown . Guanidine derivatives are known to be highly soluble in water, which may influence their interaction with various biochemical pathways .
Pharmacokinetics
Its molecular weight is 185.66 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-o-tolyl-guanidine hydrochloride. For instance, guanidine derivatives are known to be persistent and mobile organic compounds (PMOCs), highly soluble in water, and pose a threat to water resource quality . This solubility can influence the compound’s distribution, fate, and emission source, which are critical to maintain high water quality and to determine regulatory limits for these pollutants .
生化学分析
Biochemical Properties
N-o-tolyl-guanidine hydrochloride is a guanidine derivative . Guanidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Guanidine derivatives are known to have significant effects on cells . For instance, guanidine hydrochloride is known to destabilize hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to the destabilization of proteins, including nucleases . It is plausible that N-o-tolyl-guanidine hydrochloride may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Guanidine derivatives are known to interact with biomolecules through hydrogen bonding
Temporal Effects in Laboratory Settings
A method has been developed to detect guanidine derivatives in aquatic environments, which could potentially be applied to study the temporal effects of N-o-tolyl-guanidine hydrochloride .
Metabolic Pathways
Guanidine derivatives are known to be involved in various metabolic processes , but the specific pathways involving N-o-tolyl-guanidine hydrochloride are not documented.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-o-tolyl-guanidine hydrochloride typically involves the reaction of o-toluidine with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of N-o-tolyl-guanidine hydrochloride often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions: N-o-tolyl-guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted guanidines.
類似化合物との比較
N,N’-di-o-tolyl-guanidine: Similar structure but with two o-tolyl groups.
N,N’-diphenyl-guanidine: Similar structure but with two phenyl groups.
N,N’-diethyl-guanidine: Similar structure but with two ethyl groups
Uniqueness: N-o-tolyl-guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical properties such as strong nucleophilicity and basicity. This makes it particularly useful in specific applications where these properties are required .
特性
IUPAC Name |
2-(2-methylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMCGTVQUBUJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-05-2 | |
| Record name | 6976-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)






